molecular formula C19H24ClN B14685846 1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride CAS No. 31209-74-2

1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride

Cat. No.: B14685846
CAS No.: 31209-74-2
M. Wt: 301.9 g/mol
InChI Key: WZDNQFXPIBUPMM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structural features, which include a tetrahydroisoquinoline core substituted with benzyl and dimethyl groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Benzylation: The tetrahydroisoquinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.

    1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with a different substitution pattern.

Uniqueness

1,2,3,4-Tetrahydro-2-benzyl-4,4-dimethyl-2-naphthylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

31209-74-2

Molecular Formula

C19H24ClN

Molecular Weight

301.9 g/mol

IUPAC Name

2-benzyl-4,4-dimethyl-1,3-dihydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C19H23N.ClH/c1-18(2)14-19(20,12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)18;/h3-11H,12-14,20H2,1-2H3;1H

InChI Key

WZDNQFXPIBUPMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)(CC3=CC=CC=C3)N)C.Cl

Origin of Product

United States

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